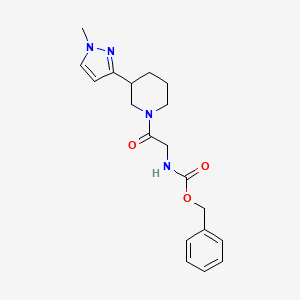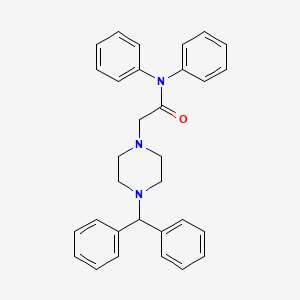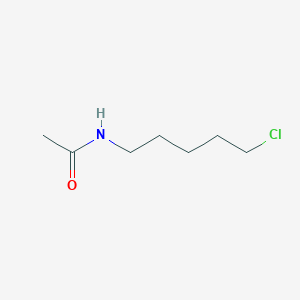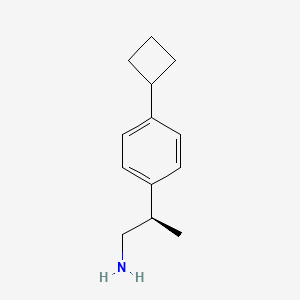
(3-(1H-tetrazol-1-yl)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-(1H-tetrazol-1-yl)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule featuring a tetrazole ring, an oxadiazole ring, and an azetidine ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities and stability.
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound is a complex structure that includes both tetrazole and oxadiazole moieties, which are known to interact with various biological targets . .
Mode of Action
Tetrazoles are known to act as bioisosteres of carboxylic acids, which means they can mimic the biological activity of these acids
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the presence of the tetrazole and oxadiazole moieties, it is possible that the compound could interfere with multiple pathways. Tetrazoles and oxadiazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, and antiviral activities . .
Pharmacokinetics
Tetrazoles are known to be more soluble in lipids than carboxylic acids, which could potentially enhance the bioavailability of the compound by facilitating its penetration through cell membranes .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the broad range of activities associated with tetrazoles and oxadiazoles, the compound could potentially have diverse effects at the molecular and cellular levels
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Synthesis of Tetrazole Ring: : The tetrazole ring can be synthesized using a click chemistry approach, typically involving the reaction of azides with nitriles under mild conditions. This method is favored for its high yield and eco-friendly nature.
-
Formation of Oxadiazole Ring: : The oxadiazole ring is often synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives. This process usually requires a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
-
Azetidine Ring Formation: : The azetidine ring can be constructed through the cyclization of β-amino alcohols or β-amino acids. This step often involves the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
-
Final Coupling: : The final step involves coupling the tetrazole, oxadiazole, and azetidine intermediates. This can be achieved through various coupling reactions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
-
Reduction: : Reduction reactions can target the oxadiazole ring, potentially converting it to the corresponding amine derivative.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Introduction of alkyl or acyl groups on the tetrazole ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound exhibits potential as a pharmacophore due to the presence of the tetrazole and oxadiazole rings, which are known for their bioisosteric properties. These rings can mimic carboxylic acids and amides, respectively, enhancing the compound’s interaction with biological targets.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. The tetrazole ring, in particular, is known for its ability to enhance the bioavailability and metabolic stability of drugs.
Industry
Industrially, the compound can be used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications, including as a precursor for high-performance materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-(1H-tetrazol-1-yl)phenyl)(3-(1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- (3-(1H-tetrazol-1-yl)phenyl)(3-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-1-yl)methanone
Uniqueness
The presence of the 3-methyl group on the oxadiazole ring distinguishes this compound from its analogs. This methyl group can influence the compound’s lipophilicity, metabolic stability, and overall biological activity. Additionally, the combination of the tetrazole, oxadiazole, and azetidine rings in a single molecule provides a unique scaffold for drug design and development.
(3-(1H-tetrazol-1-yl)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O2/c1-9-16-13(23-17-9)11-6-20(7-11)14(22)10-3-2-4-12(5-10)21-8-15-18-19-21/h2-5,8,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLNJMGKMLRGQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-fluorophenyl)-1-methyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2994006.png)





![1-[(4-fluorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2994017.png)



![1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-thienyl)-2-pyrazoline](/img/structure/B2994024.png)

![ethyl 5-amino-1-(5-{[4-(trifluoromethyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2994027.png)
![(5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2994028.png)
